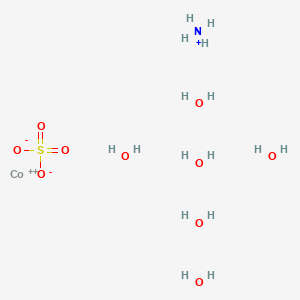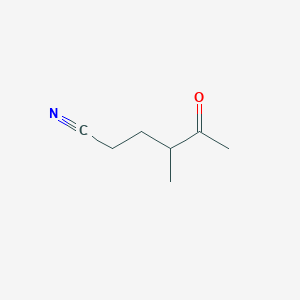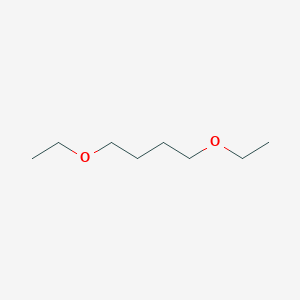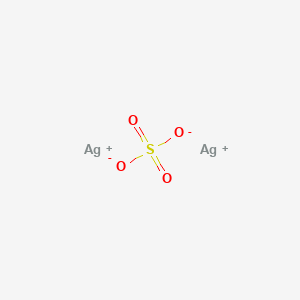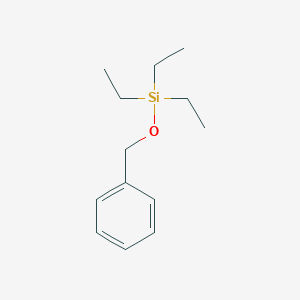
Silane, triethyl(phenylmethoxy)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Silane, triethyl(phenylmethoxy)-, also known as triethylphenoxysilane, is a chemical compound that has gained significant attention in scientific research due to its unique properties and potential applications. This compound belongs to the family of organosilanes, which are widely used in various industries, including pharmaceuticals, electronics, and materials science.
Wirkmechanismus
The mechanism of action of silane, triethyl(phenylmethoxy)- is not fully understood, but it is believed to involve the formation of a covalent bond between the phenylmethoxy group and the silica surface. This bond is strong and stable, which makes it an ideal precursor for the synthesis of functionalized silica nanoparticles.
Biochemische Und Physiologische Effekte
There is limited information available on the biochemical and physiological effects of silane, triethyl(phenylmethoxy)-. However, it is known to be a relatively non-toxic compound, and it has been used in various biological applications, including drug delivery and imaging.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of silane, triethyl(phenylmethoxy)- is its high purity and stability, which makes it an ideal precursor for the synthesis of functionalized silica nanoparticles. However, its high cost and limited availability can be a limitation for some research applications.
Zukünftige Richtungen
There are several future directions for the research and development of silane, triethyl(phenylmethoxy)-. One area of interest is the synthesis of new functionalized silica nanoparticles with improved properties and applications. Another area of interest is the development of new reactions and applications for silane, triethyl(phenylmethoxy)- in organic synthesis. Finally, there is a need for further research on the biochemical and physiological effects of this compound, particularly in the field of drug delivery and imaging.
Conclusion:
Silane, triethyl(phenylmethoxy)- is a unique and promising compound with potential applications in various scientific fields. Its high purity and stability make it an ideal precursor for the synthesis of functionalized silica nanoparticles, and its use in organic synthesis has also been explored. Further research is needed to fully understand its mechanism of action and potential applications, but the future looks promising for this compound.
Synthesemethoden
Silane, triethyl(phenylmethoxy)- can be synthesized through a reaction between phenol and triethylsilane in the presence of a catalyst. The reaction takes place at high temperature and pressure, and the product is obtained through distillation and purification. This method of synthesis has been widely used in the production of organosilanes, and it provides a high yield of pure product.
Wissenschaftliche Forschungsanwendungen
Silane, triethyl(phenylmethoxy)- has been extensively studied for its potential applications in various scientific fields. One of the most promising applications is in the field of materials science, where it is used as a precursor for the synthesis of functionalized silica nanoparticles. These nanoparticles have a wide range of applications, including drug delivery, imaging, and catalysis.
In addition to materials science, silane, triethyl(phenylmethoxy)- has also been studied for its potential applications in the field of organic synthesis. It has been used as a reagent in various reactions, including Suzuki-Miyaura cross-coupling, Sonogashira coupling, and Stille coupling. These reactions are widely used in the production of pharmaceuticals, agrochemicals, and other fine chemicals.
Eigenschaften
CAS-Nummer |
13959-92-7 |
|---|---|
Produktname |
Silane, triethyl(phenylmethoxy)- |
Molekularformel |
C13H22OSi |
Molekulargewicht |
222.4 g/mol |
IUPAC-Name |
triethyl(phenylmethoxy)silane |
InChI |
InChI=1S/C13H22OSi/c1-4-15(5-2,6-3)14-12-13-10-8-7-9-11-13/h7-11H,4-6,12H2,1-3H3 |
InChI-Schlüssel |
PVEFGVHUGAHUHQ-UHFFFAOYSA-N |
SMILES |
CC[Si](CC)(CC)OCC1=CC=CC=C1 |
Kanonische SMILES |
CC[Si](CC)(CC)OCC1=CC=CC=C1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



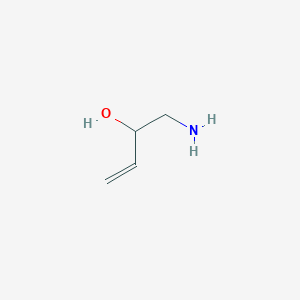
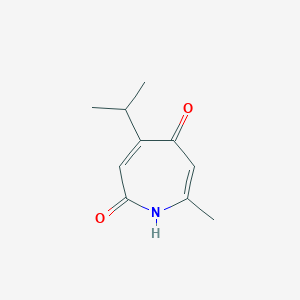
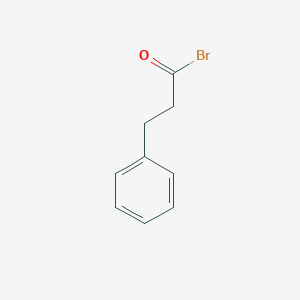
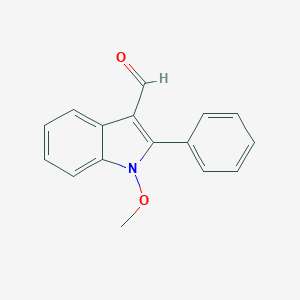
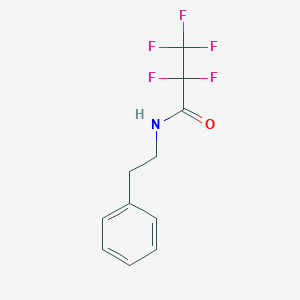
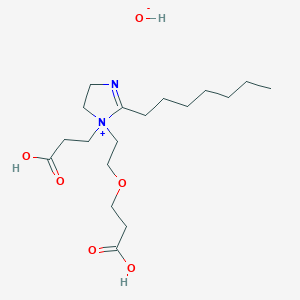
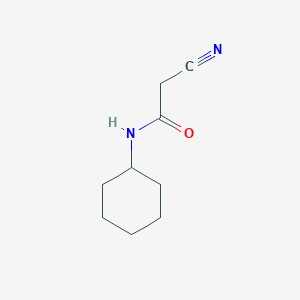
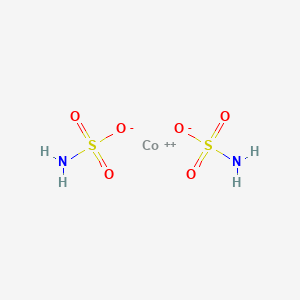
![5H-Thieno[3,2-b]thiopyran](/img/structure/B77937.png)
